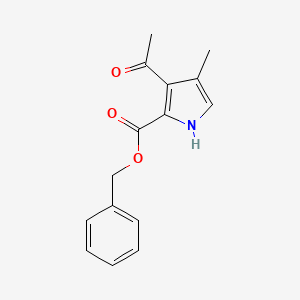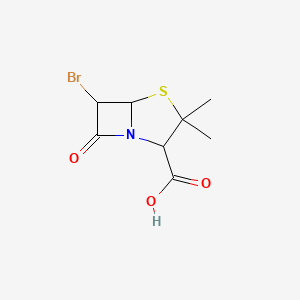![molecular formula C10H18N2O3 B12068124 (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an aminocyclopropyl group
Vorbereitungsmethoden
The synthesis of (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the aminocyclopropyl group, followed by its attachment to the formamido and methylpentanoic acid moieties. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signaling pathways or inhibition of specific enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid can be compared with other similar compounds, such as:
4-oxo-1,8-naphthyridine-3-carboxylic acids: These compounds also possess an aminocyclopropyl group and exhibit antibacterial activities.
4-oxoquinoline-3-carboxylic acids: Similar to the naphthyridine derivatives, these compounds have been studied for their antibacterial properties
Eigenschaften
Molekularformel |
C10H18N2O3 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(2S)-2-[(1-aminocyclopropanecarbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)5-7(8(13)14)12-9(15)10(11)3-4-10/h6-7H,3-5,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
VYFZLHAKCPCGKI-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1(CC1)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)




![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)





